2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole
Description
2-[(4-Chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole is a substituted benzimidazole derivative characterized by a 4-chlorophenoxy methyl group at position 2 and a 1-phenylethyl substituent at position 1 of the benzimidazole core.
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16(17-7-3-2-4-8-17)25-21-10-6-5-9-20(21)24-22(25)15-26-19-13-11-18(23)12-14-19/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNRRJJTZBHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole, also known by its CAS number 433698-52-3, is a compound of interest due to its potential biological activities. This article aims to consolidate the available data on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H19ClN2O
- Molecular Weight : 362.86 g/mol
- InChIKey : HEIGOAMDDXABRI-UHFFFAOYSA-N
The compound exhibits several biological activities, primarily through interactions with specific proteins and pathways:
- Antifungal Activity : Research indicates that derivatives related to this compound possess antifungal properties. The presence of the 4-chlorophenoxy group is linked to enhanced antifungal activity against various fungal strains .
- Protein Tyrosine Phosphatase Inhibition : Studies have shown that compounds structurally similar to this compound act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in glucose metabolism and insulin signaling. The inhibition of PTP1B can lead to increased glucose uptake in muscle cells, presenting potential applications in diabetes management .
Biological Activity Data
Study on Antifungal Properties
A study conducted on various benzimidazole derivatives, including our compound of interest, demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The study highlighted the importance of the chlorophenoxy moiety in enhancing antifungal efficacy. The minimum inhibitory concentration (MIC) values were reported to be lower than those for standard antifungal agents, indicating a promising alternative for treatment .
Research on PTP1B Inhibition
In a comparative study analyzing the effects of different benzimidazole derivatives on PTP1B activity, it was found that this compound exhibited a notable IC50 value, indicating its potential as a selective inhibitor. The compound showed an IC50 value of approximately 4.46 µM against PTP1B, demonstrating a higher selectivity compared to other phosphatases tested .
Comparaison Avec Des Composés Similaires
Substituent Position and Electronic Effects
- 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole (C₁₉H₁₃ClN₂, MW 304.78): This compound features a 4-chlorophenyl group at position 2 and a phenyl group at position 1. The absence of an ether linkage (phenoxy vs. phenyl) reduces polarity compared to the target compound. Crystallographic studies highlight its planar benzimidazole core, with the chlorine atom contributing to intermolecular halogen bonding .
- 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole (C₁₉H₁₁Cl₃N₂, MW 373.66): The dichlorophenyl substituent at position 2 increases steric hindrance and electron-withdrawing effects, resulting in a lower synthesis yield (32.7% vs. 80% for simpler analogs) . IR data (C=N stretch at 1608 cm⁻¹) align with typical benzimidazole absorption bands .
Functional Group Variations
- 2-(4-Hydroxyphenyl)-1H-benzimidazole (C₁₃H₁₀N₂O, MW 210.23): The hydroxyl group at position 4 of the phenyl ring introduces hydrogen-bonding capacity, contrasting with the target compound’s 4-chlorophenoxy group. This difference likely impacts solubility and biological activity, as hydroxylated analogs are often more polar .
- 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole (C₂₉H₃₃N₂, MW 409.59): Bulky tert-butyl groups enhance hydrophobic interactions and steric shielding, which may improve metabolic stability compared to the target compound’s phenylethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
